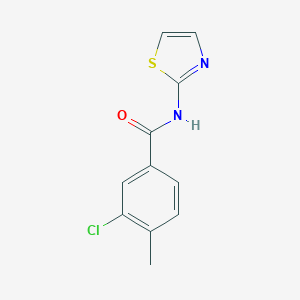![molecular formula C19H13N3O2S2 B251751 N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B251751.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea, also known as BPTU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPTU is a thiourea derivative that has been synthesized using various methods. In
作用机制
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea is not fully understood. However, studies have suggested that N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea may exert its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea may also act as an antioxidant by scavenging free radicals and reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea can inhibit the activity of COX-2 and LOX, reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In vivo studies have shown that N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea can reduce inflammation and oxidative stress in animal models of rheumatoid arthritis and cancer.
实验室实验的优点和局限性
N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea has several advantages for lab experiments, including its stability, solubility, and low toxicity. N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea can be easily synthesized using various methods, making it readily available for research purposes. However, N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea also has some limitations, such as its limited water solubility, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for research on N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea. One area of focus could be on elucidating the mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea, which could provide insights into its potential therapeutic applications. Another area of research could be on developing more efficient methods for synthesizing N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea, which could improve its availability for research purposes. Additionally, studies could be conducted to investigate the potential applications of N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea in other fields, such as environmental science and agriculture.
合成方法
N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea can be synthesized using various methods, including the reaction between 2-aminobenzoxazole and 2-thienyl isocyanate followed by reaction with thiourea. Another method involves the reaction between 2-thienyl isocyanate and 3-(2-aminophenyl) benzoxazole followed by reaction with thiourea. The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea requires careful control of reaction conditions, such as temperature, pressure, and reaction time, to obtain a high yield of the product.
科学研究应用
N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as rheumatoid arthritis and cancer. In agriculture, N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea has been studied for its ability to enhance plant growth and resistance to environmental stressors. In environmental science, N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea has been studied for its potential use in the removal of heavy metals from contaminated soils and water.
属性
分子式 |
C19H13N3O2S2 |
|---|---|
分子量 |
379.5 g/mol |
IUPAC 名称 |
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H13N3O2S2/c23-17(16-9-4-10-26-16)22-19(25)20-13-6-3-5-12(11-13)18-21-14-7-1-2-8-15(14)24-18/h1-11H,(H2,20,22,23,25) |
InChI 键 |
YFQTXHHHQCCYMC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=CS4 |
规范 SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{[(3-Methylbutanoyl)carbamothioyl]amino}benzamide](/img/structure/B251672.png)
![N-(2-furoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B251674.png)
![N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B251675.png)
![N-[4-({[(3,5-dimethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251676.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B251677.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B251681.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3-propoxybenzoyl)thiourea](/img/structure/B251684.png)
![N-{4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B251686.png)

![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B251689.png)
![2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251690.png)
![3-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251693.png)